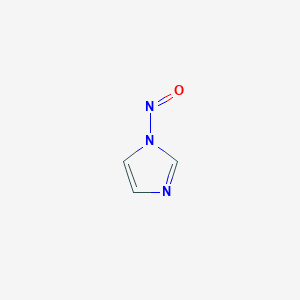

1-nitroso-1h-imidazole

Description

Significance of the N-Nitroso Moiety in Heterocyclic Systems

The N-nitroso moiety is a critical functional group that significantly influences the chemical behavior of the heterocyclic systems to which it is attached. Its presence can render the molecule susceptible to a variety of chemical transformations. For instance, the nitroso group can be substituted by nucleophiles or reduced to other functional groups. smolecule.com

In the context of heterocyclic compounds, the N-nitroso group's high reactivity, stemming from the polarized N=O bond, allows for a range of chemo- and regioselective transformations. researchgate.net This reactivity has made nitroso compounds valuable building blocks in the synthesis of diverse nitrogen- and oxygen-containing molecules. researchgate.net Furthermore, the N-nitroso group can act as a transformable directing group in C-H functionalization reactions, highlighting its utility in modern organic synthesis. researchgate.net

It's important to note that while N-nitroso compounds are a broad class, the specific properties can vary greatly depending on the nature of the parent amine. For example, N-nitrosamines, derived from secondary amines, are a well-studied class of compounds. acs.org However, when the nitroso group is attached to a nitrogen within an aromatic ring, as in 1-nitroso-1H-imidazole, the chemical properties can differ from typical nitrosamines. usp.orgusp.org

Overview of Imidazole (B134444) Derivatives in Chemical Research

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. ajrconline.orgresearchgate.net This fundamental structure is a key component in many biologically important molecules, including the amino acid histidine, purines in nucleic acids, and histamine. researchgate.netajrconline.org The unique electronic properties and the ability of the imidazole ring to participate in hydrogen bonding contribute to its widespread presence in biologically active compounds. ajrconline.orgbohrium.com

The versatility of the imidazole scaffold has made its derivatives a major focus of medicinal chemistry and materials science. ajrconline.orgmdpi.com Researchers have developed numerous synthetic strategies to modify the imidazole core, leading to a vast library of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajrconline.orgbohrium.commdpi.com The imidazole ring's ability to act as both an acid and a base (amphoteric nature) further enhances its utility in drug design, as it can improve the pharmacokinetic properties of molecules. mdpi.com

Unique Structural Features of this compound within the Imidazole Scaffold

This compound is a distinct molecule within the imidazole family, characterized by the attachment of a nitroso group to one of the ring's nitrogen atoms. Its molecular formula is C3H3N3O. cymitquimica.com This specific substitution confers unique reactivity and properties.

The synthesis of this compound typically involves the nitrosation of imidazole or its derivatives under acidic conditions, for example, using sodium nitrite (B80452). smolecule.com The presence of the nitroso group makes the compound a subject of interest for its potential as a photosensitizer and an electron transfer agent. smolecule.combiosynth.com It also exhibits inherent fluorescence, making it useful as a fluorophore for detecting ligands and in cytotoxicity assays. smolecule.combiosynth.com

Chemically, this compound can undergo reactions typical of nitroso compounds, such as nucleophilic substitution at the nitroso group and reduction to form 1H-imidazole. smolecule.com The electronic interplay between the aromatic imidazole ring and the electron-withdrawing nitroso group is a key determinant of its chemical behavior.

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitrosoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Nitroso 1h Imidazole and Its Analogues

Direct Nitrosation of Imidazole (B134444) Scaffolds

Direct nitrosation is a primary route for the synthesis of 1-nitroso-1H-imidazole. This approach involves the direct reaction of the imidazole ring with a nitrosating agent.

Nitrous Acid Mediated Nitrosation Strategies

A common and straightforward method for the synthesis of this compound involves the use of nitrous acid (HNO₂). This reaction is typically carried out under acidic conditions. For instance, imidazole can be treated with sodium nitrite (B80452) (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The in-situ formation of nitrous acid facilitates the electrophilic substitution of the nitroso group at the N1 position of the imidazole ring.

Nitrosonium Salt (e.g., NOBF₄) Applications in N-Nitrosation

Nitrosonium salts, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), serve as potent nitrosating agents for the N-nitrosation of imidazoles. acs.org These reagents are particularly useful for direct nitrosation reactions. acs.orgnih.gov The nitrosonium cation (NO⁺) is a strong electrophile that can efficiently attack the nitrogen atom of the imidazole ring. acs.org This method has been successfully applied to the nitrosation of various aromatic compounds. acs.orgnih.gov

Optimization of Reaction Conditions: Temperature, Solvent, and pH Regimens

The success of nitrosation reactions is highly dependent on the optimization of reaction conditions, including temperature, solvent, and pH. To prevent over-nitrosation or decomposition of the product, these parameters must be carefully controlled. For nitrous acid-mediated nitrosation, the reaction is often conducted at low temperatures, typically between 0 and 5°C. The choice of solvent and the pH of the reaction medium are also critical factors that can influence the reaction's efficiency and selectivity. senpharma.vn Adjusting the pH can help control the concentration of the active nitrosating species. senpharma.vn

Table 1: Representative Conditions for Direct Nitrosation of Imidazole

| Nitrosating Agent | Acid | Solvent | Temperature (°C) | Reaction Time | Reference |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Water | 0-5 | 2-4 hours | |

| Nitrosonium Tetrafluoroborate (NOBF₄) | - | Acetonitrile | - | - | acs.orgnih.gov |

Note: Specific reaction times and temperatures for NOBF₄ nitrosation can vary depending on the substrate and desired product.

Synthesis via Nitrosation of Imidazole Derivatives

An alternative approach to synthesizing this compound analogues involves the nitrosation of pre-existing imidazole derivatives. This method allows for the introduction of the nitroso group into more complex imidazole structures.

Treatment of Imidazole Derivatives with Nitrosating Agents (e.g., Sodium Nitrite in Acidic Media)

Similar to the direct nitrosation of imidazole, its derivatives can be treated with nitrosating agents like sodium nitrite in an acidic medium to yield the corresponding N-nitroso compounds. smolecule.com This method is applicable to a range of substituted imidazoles. smolecule.com The reaction of 2-aminoimidazole with sodium nitrite and sulfuric acid, for example, produces 2-nitroimidazole, which can then be further functionalized. nih.gov

Adaptations of Van Leusen Synthesis for Nitroso Derivatives

The Van Leusen imidazole synthesis, a powerful tool for constructing the imidazole ring, can be adapted for the preparation of nitroso derivatives. ijpsjournal.comwikipedia.org This reaction typically involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. wikipedia.org While the classic Van Leusen synthesis leads to the formation of substituted imidazoles, modifications to the reaction sequence or starting materials could potentially allow for the introduction of a nitroso group. ijpsjournal.com For instance, strategies involving the nitrosation of intermediates within the Van Leusen reaction pathway could be explored.

Table 2: Synthesis of Imidazole Derivatives and Potential for Nitrosation

| Synthetic Method | Starting Materials | Product Type | Potential for Nitrosation | Reference |

| Van Leusen Imidazole Synthesis | Aldehyde, Amine, TosMIC | Substituted Imidazole | Intermediates or final product could be nitrosated | ijpsjournal.comwikipedia.org |

| Nitrosation of Aminoimidazoles | 2-Aminoimidazole, Sodium Nitrite, Sulfuric Acid | 2-Nitroimidazole | The resulting nitroimidazole can be a precursor for other derivatives. | nih.gov |

Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of this compound and its derivatives. These emerging techniques often offer advantages in terms of efficiency, selectivity, and environmental impact over traditional methods.

Electrochemical Nitrosation Techniques

Electrochemical methods present a modern approach to nitrosation. In a typical setup, graphite (B72142) electrodes are used with a sodium nitrite electrolyte. This technique allows for the generation of the nitrosating agent in situ, potentially offering better control over the reaction and minimizing the use of harsh chemical reagents. Preliminary data has shown yields of around 50%, with potential for optimization. An electrochemical synthesis of various nitroso organic compounds from secondary amines has been developed under metal-free and oxidant-free conditions using nitromethane (B149229) as the nitrosation reagent. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained traction as a powerful tool for accelerating chemical reactions. clockss.org For the synthesis of this compound, microwave irradiation at 100 W for 10 minutes has been reported to achieve a 70% yield, significantly reducing the reaction time by 80% compared to conventional heating methods. This efficiency is a key advantage of MAOS. clockss.org Microwave-assisted protocols have also been successfully developed for the one-pot synthesis of various imidazole derivatives, highlighting the versatility of this technology in heterocyclic chemistry. nih.govrsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient route to highly substituted imidazoles. researchgate.net The Debus-Radziszewski reaction, a classic MCR, allows for the synthesis of a diverse range of substituted imidazoles. researchgate.net A one-pot, three-step protocol has been developed involving the in situ generation of enaminones, followed by α-nitrosation with sodium nitrite and subsequent intramolecular heterocyclization to yield trisubstituted imidazoles in high yields under mild conditions. acs.org This approach demonstrates the potential of MCRs to construct complex imidazole-containing molecules that could be precursors for nitrosation.

Chemical Modifications and Substitution Reactions Leading to this compound Derivatives

Beyond the direct synthesis of the parent compound, the modification of the imidazole core and subsequent nitrosation are crucial for generating a library of derivatives with diverse properties.

Regioselective Synthesis of N-Nitrosated Imidazoles

Achieving regioselectivity in the nitrosation of imidazoles is a significant synthetic challenge due to the presence of multiple reactive nitrogen atoms. smolecule.com A simple and practical method has been developed for the regioselective nitrosylation of imidazopyridines and other imidazo-heterocycles using tert-butyl nitrite, affording near-quantitative yields in a short time. researchgate.netnih.gov This method proceeds via C(sp2)-H bond functionalization. researchgate.netnih.gov

Another strategy to control regioselectivity is through the use of protecting groups. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable tool for the N-protection of imidazoles, allowing for controlled functionalization. smolecule.com The "SEM-switch" technique even permits the transfer of the SEM-group between nitrogen atoms, enabling sequential modifications at different positions. smolecule.com Similarly, the tert-butyloxycarbonyl (Boc) group can be employed to protect one nitrogen, directing nitrosation to the other, and can be subsequently removed under various conditions. smolecule.com Pre-substitution of the imidazole ring at certain positions can also direct subsequent reactions, including nitrosation, to a specific site. smolecule.com

Grafting of Imidazole Groups onto Diverse Substrates

The attachment of imidazole moieties to various substrates is a strategy to impart new functionalities to materials. A procedure for grafting 1-(2-chloroethyl)-1H-imidazole hydrochloride onto a dipyridyl polybenzimidazole (DPPBI) polymer has been described. nih.gov This process involves dissolving the polymer in DMAc, adding the imidazole derivative, and stirring for 12 hours before precipitation and drying. nih.gov The introduction of these grafted imidazole groups can enhance properties like phosphoric acid absorption in polymer membranes. nih.gov Such imidazole-grafted substrates could then potentially undergo nitrosation to introduce the nitroso functionality.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Reagents/Conditions | Yield | Key Advantages |

| Electrochemical Nitrosation | Graphite electrodes, NaNO₂ electrolyte | ~50% (preliminary) | In situ generation of nitrosating agent, potentially better control. |

| Microwave-Assisted Synthesis | 100 W, 10 minutes | 70% | 80% reduction in reaction time compared to conventional methods. |

| Multicomponent Reaction | Monothio-1,3-diketones, α-substituted methylamines, sodium nitrite | High | One-pot synthesis of highly substituted precursors. acs.org |

Table 2: Regioselective Nitrosation Strategies

| Strategy | Description | Example Reagent/Protecting Group |

| Direct Nitrosation | C(sp2)-H bond functionalization of imidazo-heterocycles. | tert-Butyl nitrite researchgate.netnih.gov |

| Protecting Group Strategy (SEM) | N-protection to direct functionalization, with "SEM-switch" capability. | 2-(trimethylsilyl)ethoxymethyl (SEM) smolecule.com |

| Protecting Group Strategy (Boc) | N-protection to direct functionalization, with various deprotection methods. | tert-butyloxycarbonyl (Boc) smolecule.com |

| Pre-substitution | Substitution at one position to direct subsequent reactions. | N/A |

Chemical Reactivity and Mechanistic Investigations of 1 Nitroso 1h Imidazole

Redox Chemistry of the Nitroso Group

The nitroso moiety in 1-nitroso-1H-imidazole is highly susceptible to redox reactions, playing a central role in its chemical transformations and biological interactions.

This compound can undergo oxidation to yield nitroimidazole derivatives. This transformation involves the conversion of the nitroso group (-N=O) to a nitro group (-NO2). While specific mechanistic details for this compound are not extensively documented in the provided results, the oxidation of related nitroso compounds can be achieved using various oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The process generally involves the addition of an oxygen atom to the nitrogen of the nitroso group. The resulting nitroimidazole is a more stable oxidation state. In some synthetic strategies for nitroimidazoles, a nitration step is followed by a selective reduction, which is the reverse of this process.

The reduction of this compound leads to the formation of compounds that are precursors to the amino group. This reaction converts the nitroso group to an amino group (-NH2). This reduction can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride. The resulting 1-amino-1H-imidazole is a key intermediate for the synthesis of other functionalized imidazole (B134444) derivatives. This reactivity highlights the role of this compound as a starting material in synthetic organic chemistry.

The nitroso group of this compound can function as an electron transfer agent, participating in redox reactions. biosynth.com This capability is linked to its potential to facilitate the transfer of electrons between molecules. smolecule.com This property is significant in various research areas, including the development of new catalysts. smolecule.com The electron-accepting nature of the nitroso group allows the molecule to engage in single-electron transfer processes, which is a key step in the mechanism of action for some biologically active nitro compounds. researchgate.net

The reaction pathways of this compound can lead to the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov The formation of ROS is often associated with the compound's cytotoxic effects. this compound can also act as a photosensitizer, a molecule that, upon light absorption, can transfer energy to other molecules, potentially leading to the generation of species like singlet oxygen. biosynth.com Mitochondria are a primary source of cellular ROS, where electrons can leak from the electron transport chain and react with oxygen to form superoxide. nih.gov The ability of nitroso compounds to participate in redox cycling can contribute to an increased production of ROS within biological systems.

Nucleophilic Substitution Reactions Involving the Nitroso Moiety

The nitroso group in this compound can be displaced by nucleophiles in substitution reactions. smolecule.com In these reactions, a nucleophile attacks the electrophilic nitrogen atom of the nitroso group, leading to the formation of various imidazole derivatives. at.ua The reactivity of the nitroso group in this context is comparable to that of a carbonyl group in an aldehyde. at.ua The specific products of these reactions depend on the nature of the attacking nucleophile and the reaction conditions. This reactivity allows for the chemical modification of the imidazole ring at the N1 position, providing a route to synthesize a range of substituted imidazoles. smolecule.com

Formation of Nitrosamines and Related Species: Mechanistic Pathways

This compound can be involved in the formation of nitrosamines, which is a significant aspect of its toxicology. smolecule.com Nitrosamines can be formed when a secondary, tertiary, or quaternary amine reacts with a nitrosating agent, such as nitrous acid, under acidic conditions. cleanchemlab.comveeprho.com In the case of this compound, it can potentially act as a nitroso-donating agent to an amine. The general mechanism involves the protonation of the nitrosating agent to form a more reactive species, which is then attacked by the lone pair of electrons on the amine's nitrogen atom. Subsequent deprotonation and loss of a water molecule lead to the formation of the N-nitrosamine. The potential for a compound to form nitrosamine (B1359907) impurities is a significant concern in the pharmaceutical industry due to their carcinogenic properties. cleanchemlab.com However, some studies on related compounds, such as 2-methyl-5-nitro-1-nitroso-1H-imidazole, have indicated that under certain forced conditions, the formation of this nitrosamine was not detected, suggesting a low risk of its formation. veeprho.comusp.org

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactant(s) | Product Type(s) | Significance |

| Oxidation | Oxidizing Agents | Nitroimidazole Derivatives | Synthesis of more stable oxidized forms. |

| Reduction | Reducing Agents | Amino Group Precursors | Key step in the synthesis of amino-functionalized imidazoles. |

| Electron Transfer | Electron Donor/Acceptor | Radicals/Ion Pairs | Important for catalytic and biological activities. biosynth.comsmolecule.com |

| ROS Generation | Photosensitization/Redox Cycling | Superoxide, Singlet Oxygen | Contributes to cytotoxic effects. biosynth.com |

| Nucleophilic Substitution | Nucleophiles | Substituted Imidazoles | Versatile method for functionalizing the imidazole ring. smolecule.com |

| Nitrosamine Formation | Amines (under acidic conditions) | N-Nitrosamines | Toxicological concern due to carcinogenicity. smolecule.comcleanchemlab.com |

Tautomeric Equilibria and Isomerism

The structural dynamics of this compound are characterized by the potential for both tautomeric and rotational isomerism, which significantly influences its reactivity.

Tautomerism involving the nitroso group is a key aspect of the chemistry of nitroso compounds. In suitable structures, the nitroso form can exist in equilibrium with its hydroxyimino (oxime) tautomer. This equilibrium, known as nitroso-hydroxyimino tautomerism, involves the migration of a proton. For related heterocyclic systems, studies have shown that nitrosation can lead to the formation of nitroso derivatives that, under acidic conditions, rearrange to give hydroxyimino salts. researchgate.net

Quantum-chemical analyses using density functional theory (DFT) have shed light on how tautomerization impacts the reactivity of imidazole derivatives. For nitroso-substituted imidazoles, tautomerization to the 3H form has been shown to lower the activation energy for certain reactions by 12–15 kJ/mol compared to their non-nitrosated counterparts, which facilitates rapid interconversion. smolecule.com This suggests that the tautomeric equilibrium, including the potential for nitroso-hydroxyimino forms, is a critical factor in the compound's chemical behavior.

Rotational isomerism, specifically the existence of s-cis and s-trans conformers, arises from the restricted rotation around a single (sigma) bond that connects two double bonds or other planar groups. masterorganicchemistry.com In the case of this compound, this isomerism pertains to the rotation around the N-N single bond, which can place the oxygen atom in different spatial orientations relative to the imidazole ring.

The terms s-cis and s-trans describe conformations where the relevant groups are on the same side or opposite sides of the sigma bond, respectively. masterorganicchemistry.com While there is free rotation around sigma bonds, distinct and stable rotamers can exist. ethernet.edu.et The stability of these conformers is often influenced by steric and electronic factors. nih.gov For example, in many diene systems, the s-trans conformation is more stable due to reduced steric hindrance. masterorganicchemistry.com In the context of N-nitroso compounds, the equilibrium between monomeric and dimeric forms, as well as the reactivity of the monomer, is critically dependent on the nature of the attached group (R) and stereoelectronic factors. at.uacore.ac.uk For related formamides, distinct signals for cis and trans isomers are observable in NMR spectroscopy, indicating that rotation around the amide bond is slow on the NMR timescale. nih.gov This principle applies to this compound, where s-cis and s-trans rotamers around the N-N bond are expected to exist, influencing the molecule's reactivity and interaction with other species.

Influence of pH and Temperature on Reactivity and Stability

The stability and reactivity of this compound are highly dependent on environmental factors, particularly pH and temperature.

The compound's stability is markedly sensitive to pH. smolecule.combiosynth.com The protonated form of this compound has an estimated pKa of approximately 1.45. smolecule.com This indicates that under neutral or alkaline conditions, the deprotonated species is dominant. smolecule.com At a physiological pH of 7.4, this deprotonated form undergoes rapid decomposition. smolecule.com Conversely, nitrosation is more reversible under acidic conditions. smolecule.com A moderately acidic environment can provide a balance between reactivity and stability, making it suitable for laboratory applications.

| pH Condition | Effect on this compound | Reference |

| Highly Acidic (pH < 1.45) | Protonated form predominates; increased reversibility of nitrosation. | smolecule.com |

| Moderate pH (4–5) | Offers a balance between reactivity and stability for laboratory use. | |

| Neutral/Alkaline (pH 7.4) | Deprotonated species predominates, leading to rapid decomposition. | smolecule.com |

Temperature is another critical factor influencing the compound's properties. This compound is reported to be sensitive to temperature changes, which can affect its characteristics, such as its fluorescence emission. biosynth.com

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly alter the solubility, stability, and reaction pathways of this compound. The polarity of the solvent plays a crucial role in its chemical behavior. mdpi.com

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are effective in improving the solubility of this compound. However, these solvents may also facilitate unwanted side reactions. Theoretical studies on related nitropurine systems have shown that the electron-accepting properties of a nitro-substituent group are enhanced by the polarity of the solvent. mdpi.com This suggests that in more polar solvents, the nitroso group of this compound would exhibit stronger electrophilic character. Solvent effects are known to be important for tautomeric equilibria, as they can stabilize individual tautomers to different extents and potentially alter tautomeric preferences. mdpi.com The use of protic solvents has also been observed to decrease diastereoselectivity in certain reactions involving nitroso compounds, highlighting the solvent's role in directing reaction outcomes through specific interactions like hydrogen bonding. core.ac.uk

| Solvent Type | Effect on this compound | Reference |

| Polar Aprotic (e.g., DMF, DMSO) | Improves solubility but may promote side reactions. | |

| Protic Solvents | Can influence reaction selectivity (e.g., diastereoselectivity). | core.ac.uk |

| General Polar Solvents | Enhance the electron-accepting (electrophilic) nature of the nitroso group. | mdpi.com |

Spectroscopic and Structural Elucidation of 1 Nitroso 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1-nitroso-1H-imidazole by providing information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Signal Analysis

¹H NMR spectroscopy is instrumental in identifying the protons within the this compound molecule. The chemical shifts of the imidazole (B134444) ring protons are influenced by the electron-withdrawing nature of the nitroso group. This typically leads to a downfield shift of the adjacent protons. The imidazole ring protons at positions 2, 4, and 5 give rise to distinct signals in the ¹H NMR spectrum. For a standard imidazole, signals for the C-H protons at positions 4 and 5 often appear around 7.15 ppm, while the C-H proton at position 2 is observed further downfield at approximately 7.73 ppm. researchgate.net The N-H proton signal is typically broad and appears at a much lower field, around 11.62 ppm in deuterated chloroform. researchgate.net The introduction of the nitroso group at the N1 position is expected to further deshield these protons, causing their signals to shift to a lower field. The precise chemical shifts are sensitive to the solvent used due to potential intermolecular hydrogen bonding. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | > 7.73 | Singlet |

| H-4 | > 7.15 | Doublet |

Note: The exact chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. irisotope.com The presence of the nitroso group influences the chemical shifts of the carbon atoms in the imidazole ring. The carbon atoms directly bonded to the nitrogen atoms will have their signals shifted due to the electronegativity of nitrogen. The attachment of the nitroso group to N1 will further affect the electronic environment and, consequently, the chemical shifts of C2 and C5. In a typical imidazole, the carbon signals appear at specific regions, and these are expected to be altered in this compound, confirming the position of the nitroso group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Imidazole Derivatives

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C-2 | 135-145 |

| C-4 | 115-125 |

Note: The nitroso group will cause shifts from these typical values, aiding in structural confirmation.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the molecule. Although less sensitive than ¹H or ¹³C NMR, it can provide invaluable information. huji.ac.il The imidazole ring contains two distinct nitrogen environments (a 'pyrrole-like' nitrogen and a 'pyridine-type' nitrogen), and the addition of the nitroso group introduces a third nitrogen atom. researchgate.net Each of these nitrogen atoms will have a characteristic chemical shift in the ¹⁵N NMR spectrum. ncl.res.in The chemical shift of the N-nitroso nitrogen is expected to be in a distinct region, helping to confirm the presence and location of this functional group. ¹⁵N NMR can also be used to study tautomeric equilibria in imidazole-containing compounds. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. pnas.org In the case of this compound, HMBC experiments can definitively link the protons of the imidazole ring to the specific carbon atoms, confirming their assignments. acs.org For instance, correlations between the H-2 proton and the C-4 and C-5 carbons, and between the H-4/H-5 protons and the C-2 carbon, would solidify the structural elucidation. Furthermore, long-range correlations between the ring protons and the nitrogen atoms can be observed in ¹H-¹⁵N HMBC experiments, providing unambiguous evidence for the position of the nitroso group. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for N=O Stretching Vibrations and Imidazole Ring Modes

Infrared (IR) spectroscopy is a key method for identifying the characteristic vibrations of the N=O group and the imidazole ring in this compound. The N=O stretching vibration in nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Another strong and broad band, corresponding to associated nitrosamines, can be observed between 1265 and 1346 cm⁻¹. pw.edu.pl The presence of a strong absorption band in this region would be a clear indicator of the nitroso functional group.

The imidazole ring itself has a set of characteristic vibrational modes. These include C-H stretching, C=C and C=N stretching, and ring breathing modes. acs.org For instance, the C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the ring provide a fingerprint region that can confirm the integrity of the imidazole structure. acs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N=O Stretch | ~1500 | Strong |

| Imidazole Ring Modes | Various | Medium to Strong |

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and properties of molecules. For this compound, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy have been particularly revealing.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The imidazole ring, a five-membered heterocyclic compound, and the attached nitroso group (-N=O) are the primary chromophores in this compound, responsible for its characteristic UV-Vis absorption. The absorption spectrum is influenced by the electronic environment of these groups. Studies on similar imidazole derivatives show absorption bands related to the imidazole ring around 261 nm and bands for aromatic rings around 206 nm. ppor.az For nitroaromatic compounds, which share some electronic similarities, spectral shifts are observed upon binding to other molecules, indicating changes in the heme iron potential. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Imidazole Derivatives

| Compound/Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Imidazole Absorption Band | ~261 nm | ppor.az |

| Monoaromatic Ring | ~206 nm | ppor.az |

| Imidazole-free XplA | 417 nm | researchgate.net |

| Imidazole-bound XplA | 421 nm | researchgate.net |

This compound exhibits inherent fluorescence, making it a valuable fluorophore in scientific research. smolecule.com A fluorophore is a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. This property allows for its use in various detection and imaging applications. smolecule.combiosynth.com

The fluorescence of this compound originates from the electronic transitions within its molecular structure. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent return to the ground state results in the emission of a photon, which is observed as fluorescence. The intramolecular nature of the molecule facilitates this light excitation and emission process. biosynth.com The exact mechanism of its fluorescence emission is an area of ongoing investigation, with studies suggesting that factors like pH and temperature can enhance the emission. smolecule.combiosynth.com

A key characteristic of this compound as a fluorophore is the modulation of its fluorescence upon interaction with other molecules, known as ligands. smolecule.com This ligand-induced fluorescence change can manifest as either an increase (enhancement) or a decrease (quenching) in fluorescence intensity. nanotempertech.com This phenomenon is the basis for its application in detecting the presence and binding affinity of specific ligands in biological and chemical systems. smolecule.com By monitoring these changes in fluorescence, researchers can gain insights into molecular interactions. smolecule.comnanotempertech.com

Fluorescence Spectroscopy: Characterization as a Fluorophore

X-ray Crystallography for Unambiguous Structural Determination

X-ray crystallographic studies on imidazole derivatives provide precise data on their molecular geometry. For instance, in related structures, the planarity of the imidazole ring and its dihedral angle with other ring systems are key determined parameters. jsac.or.jp The bond lengths and angles within the molecule are also accurately measured, confirming the nature of the chemical bonds (e.g., double bonds). jsac.or.jp Although specific crystallographic data for this compound is not detailed in the provided search results, the methodology is well-established for similar compounds. The process involves solving the structure using direct methods and refining it through full-matrix least-squares calculations. missouri.edujsac.or.jp

Table 2: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/n | jsac.or.jp |

| a (Å) | 10.8689(4) | jsac.or.jp |

| b (Å) | 10.5644(3) | jsac.or.jp |

| c (Å) | 12.9608(4) | jsac.or.jp |

| β (°) | 94.606(3) | jsac.or.jp |

| Dihedral Angle (Imidazole/Benzene) | 64.46(7)° | jsac.or.jp |

| C11=O11 Bond Length (Å) | 1.219(2) | jsac.or.jp |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-amino-3-methylimidazo[4,5-f]quinoline |

| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide |

| 1-(3-aminopropyl)-imidazole |

| 4-chloro-2-phenylquinazoline |

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine |

| 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine |

| 1-methyl-1,2,3,4,5-pentaphenylsilole |

| 1-phenyl-1H-benzo[d]imidazole |

| 1-phenyl-1H-phenanthro[9,10-d]imidazole |

Intermolecular Interactions and Crystal Packing

The crystal packing of substituted imidazoles and aromatic C-nitroso compounds is often characterized by a combination of hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.net For instance, in the crystal structure of 1-methyl-4-nitro-1H-imidazole, intermolecular hydrogen bonds of the C–H···O type are observed, linking the molecules into sheets. arabjchem.org It is plausible that similar C–H···O interactions involving the oxygen atom of the nitroso group and the hydrogen atoms of the imidazole ring could be present in the crystal lattice of this compound.

Furthermore, π-π stacking is a common feature in the crystal structures of aromatic and heteroaromatic systems, including imidazole derivatives. researchgate.netosti.gov These interactions, arising from the alignment of the π-systems of adjacent rings, contribute significantly to the stability of the crystal packing. The imidazole ring in this compound is expected to participate in such stacking interactions. The relative orientation of the stacked rings can vary, leading to different packing arrangements.

The following table summarizes the types of intermolecular interactions that are likely to be important in the crystal packing of this compound, based on the analysis of related compounds.

| Interaction Type | Participating Atoms/Groups | Potential Role in Crystal Packing |

| Hydrogen Bonding | C-H (imidazole ring) and O (nitroso group) | Formation of molecular chains or sheets, contributing to a stable 3D network. |

| π-π Stacking | Imidazole rings of adjacent molecules | Stabilization of the crystal lattice through face-to-face or offset stacking arrangements. |

| Dipole-Dipole Interactions | Polar N-N=O and imidazole moieties | Influence on the relative orientation of molecules within the crystal. |

It is important to note that the actual crystal structure will be a result of a delicate balance between these attractive and repulsive forces, aiming to achieve the most thermodynamically stable arrangement.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₃H₃N₃O), the expected average molecular weight is approximately 97.08 g/mol . chemspider.comclearsynth.com

A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 30 Da from the molecular ion. nih.govresearchgate.net This is often a prominent peak in the mass spectrum of nitrosamines. Another common fragmentation involves the loss of a hydroxyl radical (•OH), leading to a peak at [M-17]⁺. nih.govresearchgate.net

The fragmentation of the imidazole ring itself would also contribute to the mass spectrum. The specific fragmentation pathways are dependent on the ionization method and the energy applied. Based on the general fragmentation patterns of N-nitrosamines and imidazole-containing compounds, the following table outlines the predicted major fragments for this compound.

| m/z | Proposed Fragment | Neutral Loss | Formula of Fragment |

| 97 | [C₃H₃N₃O]⁺ | - | C₃H₃N₃O |

| 67 | [C₃H₃N₂]⁺ | •NO | C₃H₃N₂ |

| 80 | [C₃H₂N₃]⁺ | •OH | C₃H₂N₃ |

| 40 | [C₂H₂N]⁺ | HCN, NO | C₂H₂N |

| 30 | [NO]⁺ | C₃H₃N₂ | NO |

The analysis of these characteristic fragment ions would allow for the confirmation of the presence of the nitroso group and the imidazole core, thus providing strong evidence for the structure of this compound. High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the molecular ion and its fragments.

Computational and Theoretical Investigations of 1 Nitroso 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone in the computational study of chemical systems, balancing accuracy with computational cost. For 1-nitroso-1H-imidazole, DFT is employed to explore its electronic structure, potential energy surfaces, and chemical behavior. Quantum chemical simulations are invaluable for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.gov The B3LYP functional, often paired with basis sets like 6–31G(d,p), is a common and effective method for these calculations, providing a good balance between accuracy and computational demand for small to medium-sized molecules. nih.gov

DFT calculations are instrumental in modeling the interactions between the nitroso group of this compound and various chemical species, including nucleophiles and metal centers. The nitroso group's electronic properties make it a key site for such interactions.

Interactions with Nucleophiles: Theoretical studies can map the reaction pathways when a nucleophile attacks the molecule. DFT calculations help identify the most susceptible sites for nucleophilic attack by analyzing the molecule's electronic landscape. For instance, studies on related iron-nitrosyl complexes have shown that nucleophiles can dictate the resulting reaction pathways, such as reductive elimination or deprotonation. acs.org

Interactions with Metal Centers: The interaction of nitroso compounds with metal centers is critical in various chemical and biological processes. DFT can model the formation and stability of metal-ligand complexes. For example, C-nitroso compounds are known to bind to heme proteins, and DFT can elucidate the electronic structure and bonding within these heme-RNO adducts. rsc.org These calculations can clarify the nature of the bonds, such as Ni-S σ bonds in certain complexes, and explain how ligand oxidation affects these interactions. acs.org

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves finding the lowest energy arrangement of atoms.

DFT calculations, often using the B3LYP functional with basis sets like 6-311g(d,p), are performed to obtain the most stable ground-state geometry. nih.govnih.gov This process analyzes and refines key structural parameters. The resulting optimized geometry corresponds to a minimum on the potential energy surface. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. eie.gr For this compound, a key area of study is the rotation around the N-N bond, which can lead to different rotational isomers. DFT calculations can predict the relative energies of these conformers, identifying the most stable one. mdpi.com

Table 1: Key Parameters in DFT Geometry Optimization

| Parameter | Description | Relevance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. Calculated values are often compared with experimental data from X-ray crystallography. nih.gov |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's shape and steric strain. Deviations from ideal angles can indicate structural stress. nih.gov |

| Torsion Angles | The angle between the planes defined by two sets of three atoms around a central bond. | Describes the conformation around a rotatable bond and is crucial for identifying different conformers (e.g., chair/boat). nih.gov |

| Total Energy | The calculated electronic energy of the optimized structure. | Used to compare the relative stability of different isomers or conformers; the lowest energy structure is the most stable. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

HOMO-LUMO Gap and Stability: A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reaction. Conversely, a small gap indicates a molecule is more reactive. irjweb.comresearchgate.net

Global Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors that quantify different aspects of a molecule's reactivity. ajchem-a.com These descriptors, derived within the framework of DFT, provide a quantitative measure of properties like hardness and electrophilicity. irjweb.comajchem-a.com

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.comajchem-a.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

Formulas based on Koopmans' theorem approximations. ajchem-a.com

DFT is a powerful tool for predicting the chemical reactivity of this compound by identifying the most likely sites for chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that illustrate the electrostatic potential on the surface of a molecule. These maps are extremely useful for identifying sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

Fukui Functions: For a more quantitative prediction, Fukui functions can be calculated. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. researchgate.net Theoretical studies on substituted imidazoles have shown that these local descriptors can successfully predict the reactivity of different positions on the imidazole (B134444) ring. researchgate.net

Reaction Pathways: DFT can be used to model entire reaction pathways, including the transition states that connect reactants and products. eie.gr Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state structures. eie.gr Subsequent Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the desired reactants and products, thus mapping the energetic profile of the reaction. eie.gr

Ab Initio Calculations for Conformational and Rotational Barriers

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are often used for high-accuracy calculations on smaller systems or to benchmark other methods.

For this compound, ab initio calculations are particularly useful for studying conformational isomers and the energy barriers to their interconversion. A key conformational feature is the rotation around the N-N bond, which can lead to s-cis and s-trans rotational isomers. A study on the closely related 2-nitrosoimidazole using ab initio calculations with a 3-21G basis set found that both fully planar s-cis and s-trans forms are energy minima. researchgate.net The calculations predicted the s-trans isomer to be more stable by 2.5 kcal/mol and calculated a barrier to rotation from the more stable s-trans isomer of 13.0 kcal/mol, which showed good agreement with experimental results. researchgate.net Similar calculations for this compound would provide crucial information on its conformational landscape and the energy required for rotation around the N-N bond. Furthermore, ab initio studies on other nitroso compounds have been used to investigate tautomeric equilibria, predicting the relative stability of different forms and how the energy barrier to conversion is affected by factors like solvent polarity. researchgate.net

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. arabjchem.org It is widely used in drug design to understand how a small molecule, or ligand, might interact with the binding site of a biological macromolecule, typically a protein or enzyme. arabjchem.orgresearchgate.net

For this compound, molecular docking can predict its potential to bind to various biological targets. The process involves:

Preparing the 3D structures of both the ligand (this compound) and the target protein. jbcpm.com

Defining a "grid box" around the active site of the protein where the ligand is expected to bind. jbcpm.com

Using a docking program, such as AutoDock, to systematically explore different orientations and conformations of the ligand within the active site. jbcpm.com

Scoring the different poses based on a scoring function, which estimates the binding affinity. The result is typically given as a binding energy in kcal/mol, with more negative values indicating a stronger, more favorable interaction. arabjchem.orgjbcpm.com

These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity. researchgate.net

Study of Substituent Effects on Electronic Structure and Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding how substituents on the imidazole ring influence the electronic structure and reactivity of this compound. The nature and position of substituents can significantly alter the molecule's properties.

Electron-withdrawing groups, such as -NO₂, are predicted to increase the electrophilicity of the molecule, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups are expected to have the opposite effect. at.ua The steric bulk of substituents also plays a crucial role; larger groups can hinder the approach of reactants to the nitroso group or the imidazole ring.

Theoretical calculations on substituted nitrosobenzenes, which serve as analogous models, have shown that the electronic effect of para-substituents can influence the C–N bond character. at.ua Electron-donating groups can increase the double bond character of the C–N bond, making the nitroso group less reactive. at.ua In contrast, electron-withdrawing groups enhance the reactivity of the nitroso function, particularly towards dimerization. at.ua These principles can be extrapolated to understand the behavior of substituted 1-nitroso-1H-imidazoles.

| Substituent Type | Predicted Effect on Electronic Structure | Predicted Effect on Reactivity |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity of the nitroso group. | Enhances reactivity towards nucleophiles. |

| Electron-Donating (e.g., -CH₃) | Decreases electrophilicity of the nitroso group. at.ua | Deactivates the nitroso function. at.ua |

| Bulky Groups (e.g., aryl rings) | Introduces steric hindrance around the reaction center. | May hinder binding to biological targets or reaction with other molecules. |

Analysis of Magnetic Anisotropy in Nitroso Compounds

The nitroso group (–N=O) exhibits a significant magnetic anisotropy, which can be investigated using computational methods and NMR spectroscopy. ua.edu This anisotropy creates distinct shielding and deshielding regions around the nitroso bond, influencing the chemical shifts of nearby protons. at.ua In molecules where the nitroso group's orientation is fixed or restricted, this effect becomes particularly apparent. ua.edu

For instance, in studies of 1-methyl-2-nitrosoimidazole, the analysis of ¹H NMR chemical shifts, aided by computational calculations, helped to distinguish between the s-cis and s-trans rotational isomers. cdnsciencepub.comresearchgate.net The deshielding effect of the nitroso group on the adjacent methyl protons was calculated to be significantly different for the two conformers, allowing for the assignment of the major isomer in solution. cdnsciencepub.comresearchgate.net

Theoretical calculations of the magnetic environment around the nitroso group can be performed to create shielding/deshielding cone diagrams, which visually represent the anisotropic effect. at.ua Solid-state NMR studies, combined with DFT calculations, on C-nitrosoarene compounds have provided detailed information on the ¹⁷O chemical shift tensors, which are highly sensitive to the bonding environment of the nitroso group. nih.gov These advanced computational analyses help to correlate the electronic structure with the observed spectroscopic properties. nih.gov

| Isomer | Relative Stability (kcal/mol, Calculated) | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Observed Isomer Ratio at -59°C |

|---|---|---|---|---|

| s-trans | More stable by 2.5 | 13.0 | 12.4 | Major (3:1) cdnsciencepub.comresearchgate.net |

| s-cis | - | - | - | Minor cdnsciencepub.comresearchgate.net |

Elucidation of Regioselective Reaction Mechanisms using Computational Models

Computational modeling is a powerful tool for elucidating the mechanisms of regioselective reactions involving imidazole derivatives. For instance, in the synthesis of substituted imidazoles, computational studies can help to understand why a particular isomer is formed preferentially.

DFT calculations have been used to study the intramolecular cyclization and aromatization steps in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org These studies revealed that the presence of a 2-hydroxyaryl group plays a crucial role in directing the reaction pathway through a phenol-assisted hydrogen atom shift, leading to the observed regioselectivity. acs.org The calculated energy barriers for different potential pathways can be compared to determine the most energetically favorable mechanism. acs.org

Similarly, in the alkylation of nitroimidazoles, computational methods can predict the most likely site of substitution (N1 versus N3), helping to explain the regioselectivity observed experimentally under different reaction conditions. researchgate.net Quantum-chemical analyses using DFT have also been employed to understand how tautomerization can influence the reactivity of this compound, with calculations showing that tautomerization to the 3H-form can lower activation energy barriers for certain reactions. smolecule.com

| Factor | Effect on Regioselectivity |

|---|---|

| pH of reaction medium | Lower pH (1-3) generally favors N-nitrosation. smolecule.com |

| Temperature | Lower temperatures (below 15°C) tend to improve N-selectivity. smolecule.com |

| Nitrosating agent | Different agents (e.g., HNO₂, NO⁺) can target different positions on the imidazole ring. smolecule.com |

| Substituent effects | Electron-donating groups can enhance reactivity at specific positions. smolecule.com |

Theoretical Assessment of π-Conjugative Interactions within the Imidazole-Nitroso System

The interaction between the π-system of the imidazole ring and the nitroso group is a key determinant of the molecule's electronic properties and stability. Theoretical methods, such as Natural Bond Orbital (NBO) analysis and calculations of molecular orbitals, are used to assess the degree of π-conjugation. researchgate.netacs.org

In this compound, the lone pair of electrons on the nitroso nitrogen can interact with the π-orbitals of the imidazole ring. This interaction can lead to a delocalization of electron density, which stabilizes the molecule. The planarity of the imidazole-nitroso system is important for effective π-conjugation. researchgate.net

Computational studies on related systems, such as 2-nitrosoimidazoles, have suggested that the π-conjugative interaction between the nitroso group and the imidazole ring may be relatively weak. researchgate.net However, in other contexts, such as in amidine-substituted systems, π-conjugation between an amidine group and a phenylene ring has been shown to be crucial for certain molecular properties. researchgate.net DFT calculations can quantify the extent of this electronic communication by analyzing bond lengths, rotational barriers, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org The unique ability of the imidazole ring to effectively redistribute electron density plays a significant role in these non-covalent interactions. researchgate.net

Applications in Chemical Research and Advanced Materials Science

Reagent in Advanced Organic Synthesis

1-nitroso-1H-imidazole is a valuable reagent in the field of advanced organic synthesis. Its unique chemical structure, featuring a nitroso group attached to an imidazole (B134444) ring, allows it to participate in a variety of chemical reactions. The nitroso group can act as an electrophile, making it susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules. at.ua

One of the key applications of this compound is in the introduction of the nitroso functional group into organic molecules. This is often achieved through nitrosation reactions where the compound transfers its nitroso group to another molecule. These reactions must be carefully controlled to prevent side reactions or decomposition of the starting material. The resulting nitroso compounds can then be further transformed into other functional groups, highlighting the versatility of this compound as a synthetic building block.

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. acs.org The imidazole ring itself is a common scaffold in medicinal chemistry, and the nitroso group provides a handle for further chemical modifications. Researchers have explored its use in multicomponent reactions, where several starting materials combine in a single step to form a complex product, offering an efficient route to novel chemical entities.

| Reaction Type | Role of this compound | Resulting Products |

| Nitrosation | Nitroso group donor | Other nitroso compounds |

| Heterocyclic Synthesis | Precursor/Building block | Substituted imidazoles and other heterocycles |

| Multicomponent Reactions | Reactive component | Complex organic molecules |

Role in Studying the Broader Class of N-Nitroso Compounds and Their Derivatives

The study of this compound provides significant insights into the broader class of N-nitroso compounds. These compounds are characterized by the presence of a nitroso group bonded to a nitrogen atom and are of considerable interest due to their diverse biological activities and chemical properties. Research on this compound helps to elucidate the fundamental reactivity, stability, and spectroscopic characteristics of this important class of molecules.

N-nitroso compounds are known for their ability to act as alkylating agents after metabolic activation, a property that is linked to their carcinogenicity. By studying the chemical behavior of this compound, a relatively simple N-nitroso compound, scientists can gain a better understanding of the mechanisms by which these compounds interact with biological macromolecules like DNA. This knowledge is crucial for assessing the risks associated with exposure to N-nitroso compounds and for developing strategies to mitigate their harmful effects.

Moreover, the investigation of this compound contributes to the development of new synthetic methodologies for creating other N-nitroso compounds and their derivatives. Understanding its formation through nitrosation of the imidazole precursor helps in optimizing reaction conditions for the synthesis of a wide range of related structures with potential applications in various fields of chemistry.

Potential in the Development of Novel Catalysts

Emerging research suggests that this compound and its derivatives may have potential in the development of novel catalysts. Its ability to act as an electron transfer agent is a key property being explored in this context. smolecule.com This characteristic suggests it could facilitate redox reactions, which are fundamental to many catalytic cycles.

The imidazole core of the molecule can coordinate with metal centers, making it a candidate for use as a ligand in organometallic catalysis. By modifying the substituents on the imidazole ring, it may be possible to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While this area of research is still in its early stages, the unique electronic properties conferred by the nitroso group make this compound an intriguing subject for further investigation in the field of catalysis.

Exploration in Solar Energy Conversion Technologies

The potential application of this compound in solar energy conversion technologies is an area of active exploration. smolecule.com Its capacity to act as an electron transfer agent suggests it could play a role in processes that convert light energy into chemical or electrical energy. smolecule.com In such systems, the molecule could facilitate the movement of electrons, a critical step in generating a photocurrent or driving a chemical reaction.

Furthermore, its potential to act as a photosensitizer is also under investigation. smolecule.com A photosensitizer is a molecule that absorbs light and then transfers that energy to another molecule, initiating a chemical reaction. smolecule.com This property could be harnessed in the development of artificial photosynthetic systems or other light-driven chemical transformations relevant to solar energy storage.

Applications as a Fluorophore in Chemical and Biochemical Research

This compound exhibits intrinsic fluorescence, making it a useful tool in chemical and biochemical research. smolecule.com A fluorophore is a molecule that absorbs light at a specific wavelength and then emits light at a longer wavelength. This property allows researchers to use this compound as a probe to detect and visualize specific molecules or processes. biosynth.com

The fluorescence of this compound is sensitive to its environment, including factors like pH and temperature. biosynth.com This sensitivity can be exploited to monitor changes in these parameters within a given system. For instance, a change in the fluorescence intensity or wavelength could indicate a change in the local chemical environment.

| Property | Description |

| Excitation | Absorbs light at a specific wavelength. |

| Emission | Emits light at a longer wavelength. |

| Sensitivity | Fluorescence can be influenced by environmental factors like pH and temperature. biosynth.com |

Utilization in Ligand Detection Methodologies

The fluorescent properties of this compound are particularly valuable in ligand detection methodologies. smolecule.comclearsynth.com The fluorescence of the molecule can be altered when it interacts with other molecules, known as ligands. smolecule.com By monitoring these changes in fluorescence, researchers can detect the presence of specific ligands and study their binding affinities. smolecule.com

This application is based on the principle that the binding of a ligand to this compound can either enhance or quench its fluorescence. This change in the optical signal serves as an indicator of the binding event. This technique can be used in various biochemical assays to screen for molecules that interact with a particular target.

Development of Fluorescent Probes for Cellular Process Monitoring

The development of fluorescent probes for monitoring cellular processes is a significant area of research where this compound shows promise. Its ability to fluoresce and its potential to interact with cellular components make it a candidate for designing probes to visualize and study events within living cells. smolecule.com

For example, a derivative of this compound could be designed to specifically target a particular organelle or protein within a cell. By observing the fluorescence of the probe using techniques like fluorescence microscopy, researchers could track the location and dynamics of the target molecule. Furthermore, the sensitivity of its fluorescence to the cellular environment could provide information about local conditions, such as pH or the presence of certain ions. The development of such probes is crucial for advancing our understanding of complex biological systems. nih.gov

Photosensitizing Properties for Photochemical Reactions (e.g., Singlet Oxygen Generation)

This compound has been identified as a potential photosensitizer, a molecule that can absorb light energy and transfer it to other molecules to initiate specific chemical reactions. smolecule.com This property is particularly relevant for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that is a powerful oxidizing agent in various chemical and biological processes.

Upon absorption of light, a photosensitizer molecule transitions to an excited electronic state. Through a process called intersystem crossing, it can move from a short-lived singlet excited state to a longer-lived triplet state. If molecular oxygen is present, the excited photosensitizer in its triplet state can transfer its energy to ground-state triplet oxygen, converting it into the highly reactive singlet oxygen.

While this compound is noted to have the potential to act as a photosensitizer for generating singlet oxygen, detailed research findings, such as the quantum yield of singlet oxygen production (ΦΔ), are not extensively documented in publicly available literature. smolecule.combiosynth.com The quantum yield is a critical measure of the efficiency of a photosensitizer, representing the fraction of absorbed photons that result in the formation of singlet oxygen. The mechanism is believed to involve the nitroso group, which can participate in electron transfer and redox reactions.

For context, the detection of singlet oxygen is often carried out using chemical traps. One common method involves imidazole as a quencher for singlet oxygen, which then reacts with a sensor molecule like p-nitrosodimethylaniline (RNO), leading to a measurable change, such as the bleaching of the sensor's color. nih.gov It is important to distinguish this detection method, where imidazole acts as a reactant with singlet oxygen, from the photosensitizing process where a compound like this compound would be responsible for the initial generation of singlet oxygen.

Future Directions in 1 Nitroso 1h Imidazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary and most direct method for synthesizing 1-nitroso-1H-imidazole involves the direct nitrosation of the imidazole (B134444) ring. A common approach is the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions, to facilitate the electrophilic substitution at the N1 position. However, future research should focus on developing more efficient, selective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Alternative Nitrosating Agents: Investigating a broader range of nitrosating agents beyond nitrous acid could lead to improved yields and milder reaction conditions. For instance, nitrosonium salts like nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful electrophiles that can efficiently nitrosate various aromatic compounds and warrant further investigation in the context of imidazole. A comparative analysis of different nitrosating agents, as outlined in Table 1, would be invaluable.

Catalytic Systems: The development of catalytic methods for N-nitrosation would be a significant advancement. This could involve transition metal catalysis or organocatalysis to achieve higher selectivity and turnover numbers, reducing waste and improving the atom economy of the synthesis.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher reproducibility, scalability, and safety, particularly when dealing with potentially unstable intermediates.

Cascade Reactions: Designing one-pot cascade reactions that form the imidazole ring and subsequently introduce the nitroso group without the need for isolating intermediates would represent a highly efficient synthetic strategy. smolecule.com For example, adapting multicomponent reactions like the Van Leusen imidazole synthesis to incorporate a nitrosation step could provide rapid access to a diverse range of substituted this compound derivatives.

Table 1: Comparison of Potential Nitrosating Agents for Imidazole

| Nitrosating Agent | Typical Conditions | Advantages | Potential Research Focus |

|---|---|---|---|

| Nitrous Acid (in situ) | NaNO₂, aq. acid (e.g., HCl), 0-5 °C | Readily available, inexpensive reagents. | Optimization of pH and temperature to minimize by-products and improve yield. |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Anhydrous organic solvent (e.g., acetonitrile) | High reactivity, non-aqueous conditions. | Substrate scope, selectivity with substituted imidazoles. |

| Alkyl Nitrites (e.g., t-butyl nitrite) | Organic solvent, often with a catalyst. | Milder conditions, good for sensitive substrates. | Development of catalytic systems to improve efficiency. |

| Silver Nitrate (AgNO₃) | As a potential NO source in radical nitrosation. | Novel reactivity, potential for selective C-H nitrosation on the imidazole ring. | Mechanistic studies and optimization for N-nitrosation. |

In-depth Exploration of Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While the general mechanism of N-nitrosation is understood to be an electrophilic attack on the nitrogen atom, the specific kinetics and the influence of the imidazole ring's electronic properties require more detailed investigation.

Future mechanistic studies should address:

Kinetics and pH Dependence: Detailed kinetic studies are needed to quantify the rate of nitrosation of imidazole under varying pH conditions. This will help to elucidate the nature of the active nitrosating species and the rate-determining step of the reaction. nih.gov

Substituent Effects: A systematic study of how different substituents on the imidazole ring affect the rate and regioselectivity of nitrosation will provide valuable insights into the electronic and steric influences on the reaction.

Redox Chemistry: The nitroso group is redox-active and can be oxidized to a nitro group or reduced to an amino group. A deeper exploration of these transformations is warranted. This includes identifying optimal reagents and conditions for these conversions and understanding the stability of the resulting products. This is particularly relevant as nitroimidazoles and aminoimidazoles are important classes of compounds in medicinal chemistry.

Photochemistry: Given that this compound has been identified as a fluorophore and a potential photosensitizer for generating singlet oxygen, its photochemical properties and reaction mechanisms upon light absorption need to be thoroughly investigated. smolecule.combiosynth.com

Advanced Spectroscopic Characterization of Transient Intermediates

A significant challenge in studying reaction mechanisms is the detection and characterization of short-lived, transient intermediates. For the synthesis of this compound, intermediates such as protonated forms of imidazole or intermediate complexes with the nitrosating agent are likely involved. The direct observation of these species is essential for a complete mechanistic picture.

Future research in this area should leverage advanced spectroscopic techniques:

Time-Resolved Spectroscopy: Techniques such as flash photolysis and stopped-flow spectroscopy can be employed to monitor the reaction on very short timescales, potentially allowing for the detection of transient absorption or emission signals from intermediates.

In Situ NMR and IR Spectroscopy: The use of in situ spectroscopic methods can provide real-time information about the species present in the reaction mixture. This can help to identify intermediates and track their formation and decay over the course of the reaction.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. By coupling ESI-MS to a reaction setup, it may be possible to identify and characterize key intermediates in the nitrosation of imidazole.

Currently, there is a notable lack of published research specifically detailing the spectroscopic characterization of transient intermediates in the formation of this compound. This represents a significant gap in the literature and a prime area for future investigation.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for complementing experimental studies by providing insights into molecular structures, energies, and reaction pathways that can be difficult to obtain through experiments alone.

Future computational work on this compound should focus on:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to map out the potential energy surface for the nitrosation of imidazole. researchgate.net This can help to identify the most likely reaction pathway, calculate activation barriers, and characterize the structures of transition states and intermediates.

Predictive Models for Reactivity: By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the reactivity of various substituted imidazoles towards nitrosation. This would be a valuable tool for designing new synthetic routes and predicting the stability of novel this compound derivatives.

Spectroscopic Prediction: High-level quantum chemical calculations can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound and its potential intermediates. These predictions can then be used to aid in the interpretation of experimental spectra.

Solvent Effects: Explicitly modeling the role of the solvent in the reaction mechanism is crucial for obtaining accurate computational results. Multiscale models that combine quantum mechanics for the reacting species with molecular mechanics for the solvent can provide a more realistic description of the reaction environment.

Table 2: Potential Applications of Computational Modeling in this compound Research

| Computational Method | Application | Research Goal |

|---|---|---|